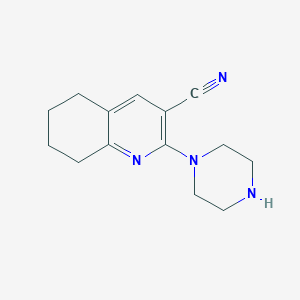

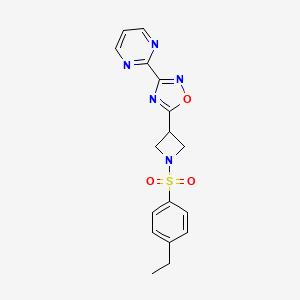

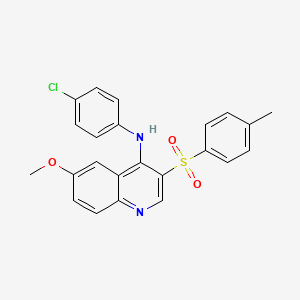

2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of complex piperazine systems has been a subject of interest due to their potential biological activities. In one study, (1,3')-bis-tetrahydroisoquinolines were synthesized and used as intermediates for creating pentacyclic piperazine core alkaloids . These compounds were then tested for their ability to inhibit cancer cell proliferation. The synthesis involved the formation of piperazine structures with a specific anti C3-C11 backbone stereochemistry, as confirmed by NMR and X-ray structural assignments . Another research effort focused on the synthesis of a new class of serotonin 5-HT3 receptor antagonists, specifically 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles . These compounds were synthesized using microwave irradiation and conventional heating, starting from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine under solvent-free conditions .

Molecular Structure Analysis

The molecular structure of the synthesized piperazine compounds plays a crucial role in their biological activity. The anti C3-C11 backbone stereochemistry of the piperazine structures synthesized in the first study is a notable feature that could influence the interaction with biological targets . In the second study, the 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitriles were designed to interact with the serotonin 5-HT3 receptor, and the substitution pattern on the piperazine ring was critical for receptor antagonism .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these piperazine derivatives are noteworthy for their efficiency and potential for producing biologically active compounds. The first study utilized the bis-tetrahydroisoquinoline scaffolds to generate the pentacyclic piperazine systems, which were then tested against various cancer cell lines . The second study's reaction pathway involved the formation of an intermediate 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile, which was further reacted to yield the final serotonin 5-HT3 receptor antagonists .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are essential for understanding their pharmacological profiles. While the studies provided do not detail the physical properties such as melting points or solubility, the chemical properties, such as the presence of the nitrile group and the piperazine ring, suggest these compounds have polar characteristics that could affect their bioavailability and interaction with biological targets . The specific antagonism of the 5-HT3 receptor by one of the synthesized compounds indicates a precise interaction that is likely influenced by the compound's chemical structure .

Inhibition of Cancer Cell Proliferation

The first study reported considerable activity against mouse tumor cell lines, particularly blood (P388) and lymphocytic (L1210) leukemia, with the synthesized piperazine compounds . The cell cycle analysis on the K562 myelogenous leukemia cell line provided further insights into the mechanism of action of these compounds. The ability to inhibit cancer cell proliferation suggests that these piperazine derivatives could be promising candidates for the development of new anticancer agents .

Serotonin 5-HT3 Receptor Antagonism

The second study evaluated the synthesized compounds for their ability to act as serotonin 5-HT3 receptor antagonists . The testing was conducted using the longitudinal muscle-myenteric plexus (LMMP) preparation from the Guinea pig ileum. Among the compounds tested, one in particular showed the most favorable antagonism, indicating potential for the treatment of conditions associated with 5-HT3 receptor activity, such as chemotherapy-induced nausea and vomiting .

Scientific Research Applications

Synthesis and Biological Activities

The compound has been extensively studied for its synthesis and potential biological activities. It has shown promising results in various domains:

Anticancer Properties :

- Compounds with 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile moiety have been synthesized and evaluated for their anticancer properties. Some derivatives exhibited notable anti-proliferative activities against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), with better activity than the curcumin drug in some cases. Molecular docking studies revealed good binding affinity against the Bcl-2 protein, indicating their potential as anticancer agents (Parveen et al., 2017).

Antifungal and Antimicrobial Activities :

- Novel tetrahydroquinoline compounds containing this moiety have exhibited significant antifungal activity, with some compounds showing better performance than commercial fungicides. The study provides a foundation for further exploration of these compounds as antifungal agents (Zhang et al., 2018).

- Derivatives of 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile have shown promising antifungal properties, with the study discussing the relationship between functional group variation and biological activity (Gholap et al., 2007).

Chemical Synthesis and Structural Analysis :

- The multicomponent reaction of aromatic and heteroaromatic aldehydes with this compound led to the synthesis of a range of new derivatives. Their molecular and crystalline structures were thoroughly studied, providing valuable information for further chemical research (Dyachenko et al., 2019).

Antiviral Studies :

- Derivatives of this compound have been synthesized and evaluated for their antiviral activity. Some compounds demonstrated higher antiviral activity than the commercial drug Ribavirin, indicating their potential in antiviral therapy (Selvakumar et al., 2018).

Future Directions

The future directions for research on this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail. Potential applications could include medicinal chemistry, where piperazine derivatives are often used in the development of new drugs .

Mechanism of Action

Target of Action

The primary target of 2-(Piperazin-1-yl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile is DNA gyrase , a type II topoisomerase found in bacteria . DNA gyrase is essential for bacterial DNA replication, as it introduces negative supercoils (or relaxes positive supercoils) into the DNA, which is necessary for the replication machinery to function properly .

Mode of Action

This compound interacts with its target, DNA gyrase, leading to the inhibition of this enzyme . This inhibition prevents the introduction of negative supercoils into the bacterial DNA, thereby halting DNA replication and ultimately leading to bacterial cell death .

Biochemical Pathways

The inhibition of DNA gyrase by this compound affects the DNA replication pathway in bacteria . Without the ability to introduce negative supercoils into the DNA, the replication machinery cannot function, and the bacteria cannot replicate their DNA. This leads to a halt in bacterial growth and proliferation .

Pharmacokinetics

These compounds have demonstrated good absorption and distribution, as well as acceptable metabolic stability, suggesting that this compound may have similar properties .

Result of Action

The result of the action of this compound is the disruption of bacterial cell replication, leading to cell death . This is achieved through the inhibition of DNA gyrase, which prevents the introduction of negative supercoils into the DNA and halts DNA replication .

properties

IUPAC Name |

2-piperazin-1-yl-5,6,7,8-tetrahydroquinoline-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4/c15-10-12-9-11-3-1-2-4-13(11)17-14(12)18-7-5-16-6-8-18/h9,16H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPOSWMBBXVJTN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC(=C(C=C2C1)C#N)N3CCNCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2515643.png)

![Tert-butyl (2-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-oxoethyl)carbamate](/img/structure/B2515645.png)

![2,4-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2515646.png)

![Ethyl 5-({[1-({[(4-chlorobenzyl)oxy]imino}methyl)-2-naphthyl]oxy}methyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2515649.png)

![4-[(3,5-dichloroanilino)methylene]-2-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2515659.png)

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propionamide](/img/structure/B2515663.png)